molecular formula C24H21ClN2O3 B14913107 4-chloro-N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}benzamide

4-chloro-N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}benzamide

Cat. No.: B14913107
M. Wt: 420.9 g/mol
InChI Key: LWPFMMNJPLVHBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-((isochroman-1-ylmethyl)carbamoyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-((isochroman-1-ylmethyl)carbamoyl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Products with the chloro group replaced by the nucleophile.

    Oxidation: Oxidized derivatives of the isochroman or benzamide moieties.

    Reduction: Reduced forms of the isochroman or benzamide moieties.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

4-Chloro-N-(4-((isochroman-1-ylmethyl)carbamoyl)phenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-((isochroman-1-ylmethyl)carbamoyl)phenyl)benzamide is not well-documented. it is believed to interact with specific molecular targets, potentially involving pathways related to its structural components. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-phenylbenzamide: Lacks the isochroman-1-ylmethyl carbamoyl moiety.

    N-(4-((Isochroman-1-ylmethyl)carbamoyl)phenyl)benzamide: Lacks the chloro substitution.

Uniqueness

4-Chloro-N-(4-((isochroman-1-ylmethyl)carbamoyl)phenyl)benzamide is unique due to the presence of both the chloro-substituted benzamide group and the isochroman-1-ylmethyl carbamoyl moiety, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C24H21ClN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

4-[(4-chlorobenzoyl)amino]-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide

InChI

InChI=1S/C24H21ClN2O3/c25-19-9-5-18(6-10-19)24(29)27-20-11-7-17(8-12-20)23(28)26-15-22-21-4-2-1-3-16(21)13-14-30-22/h1-12,22H,13-15H2,(H,26,28)(H,27,29)

InChI Key

LWPFMMNJPLVHBX-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=CC=CC=C21)CNC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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